An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide: Chemical Properties and Potential Applications
An In-depth Technical Guide to 4-Bromo-1H-indole-7-carboxamide: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1H-indole-7-carboxamide is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as 4-Bromo-1H-indole-7-carboxamide, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective biological applications of this compound, with a focus on its relevance to researchers and scientists in the field of drug development.
Chemical and Physical Properties
Detailed experimental data for 4-Bromo-1H-indole-7-carboxamide is not extensively available in public literature. However, based on information from chemical suppliers and data from structurally similar compounds, the following properties can be summarized.
| Property | Value | Source/Analogue |
| Molecular Formula | C₉H₇BrN₂O | Chemical Suppliers |
| Molecular Weight | 239.07 g/mol | Chemical Suppliers |
| CAS Number | 1211596-82-5 | Chemical Suppliers |
| Appearance | Likely a solid at room temperature | General property of similar small organic molecules |
| Melting Point | Not reported | Data for 4-bromoindole: 17 °C.[1] Data for 4-bromo-7-methylindole-2-carboxylic acid: 196-198 °C. |
| Boiling Point | Not reported | Data for 4-bromoindole: 283-285 °C.[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of indole derivatives. |
Spectral Data:
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¹H NMR: Specific spectral data is not available. Predicted chemical shifts would show signals corresponding to the aromatic protons on the indole ring and the amide protons.
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¹³C NMR: Specific spectral data is not available. Predicted chemical shifts would include signals for the eight carbons of the bromoindole core and the carbonyl carbon of the carboxamide group.
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Infrared (IR) Spectroscopy: Expected to show characteristic peaks for N-H stretching of the indole and amide groups (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of 4-Bromo-1H-indole-7-carboxamide is the amidation of its corresponding carboxylic acid precursor, 4-Bromo-1H-indole-7-carboxylic acid.
Experimental Workflow: Amidation of 4-Bromo-1H-indole-7-carboxylic acid
Caption: General workflow for the synthesis of 4-Bromo-1H-indole-7-carboxamide.
Detailed Experimental Protocol: Synthesis of 4-Bromo-1H-indole-7-carboxamide
This protocol is a generalized procedure and may require optimization.
Materials:
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4-Bromo-1H-indole-7-carboxylic acid
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Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
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Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
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Ammonium chloride (NH₄Cl)
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Triethylamine (TEA) or other suitable base
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
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Activation of the Carboxylic Acid:
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To a solution of 4-Bromo-1H-indole-7-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
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Amidation:
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Dissolve the crude acid chloride in anhydrous DCM.
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In a separate flask, prepare a solution of ammonium chloride (2 equivalents) and triethylamine (3 equivalents) in DCM.
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Add the acid chloride solution dropwise to the ammonium chloride solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up and Purification:
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer successively with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system to afford pure 4-Bromo-1H-indole-7-carboxamide.
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Biological Significance and Potential Applications
While no specific biological activities have been reported for 4-Bromo-1H-indole-7-carboxamide, the indole carboxamide scaffold is a well-established pharmacophore found in numerous compounds with significant therapeutic potential. Research on related molecules suggests that 4-Bromo-1H-indole-7-carboxamide could be a valuable lead compound for the development of inhibitors targeting key signaling pathways involved in cancer and inflammation.
Potential as a PARP Inhibitor
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[3] Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Several potent PARP inhibitors feature a carboxamide group attached to an aromatic ring system, which forms key hydrogen bonding interactions with the enzyme's active site.[5][6][7] The structure of 4-Bromo-1H-indole-7-carboxamide, with its accessible carboxamide group on the indole core, makes it a candidate for investigation as a PARP inhibitor.
Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.
Potential as an Inhibitor of the Akt/mTOR/NF-κB Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Downstream of this pathway, the transcription factor NF-κB plays a critical role in inflammation and cancer progression.[10] Indole derivatives have been shown to inhibit the Akt/mTOR/NF-κB pathway.[11] The structural features of 4-Bromo-1H-indole-7-carboxamide suggest it could be explored for its potential to modulate this key oncogenic pathway.
Caption: Hypothetical inhibition of the Akt/mTOR/NF-κB signaling pathway.
Potential as a Modulator of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[12][13] Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Certain indole alkaloids have been identified as modulators of MAPK pathways.[14] Given its indole core, 4-Bromo-1H-indole-7-carboxamide could be a candidate for screening against various components of the MAPK cascades.
Caption: Hypothetical modulation of the MAPK signaling pathway.
Conclusion
4-Bromo-1H-indole-7-carboxamide is a molecule with a chemical structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this compound is currently limited, its indole carboxamide core is a key feature in a variety of biologically active molecules. The information provided in this guide on its predicted properties, potential synthetic routes, and plausible biological targets offers a solid foundation for researchers and scientists to initiate further investigation into this promising compound. Future studies to elucidate its precise chemical and physical properties, as well as to screen for its activity against targets such as PARP, and kinases in the Akt/mTOR and MAPK pathways, are warranted and could lead to the development of novel therapeutic agents.
References
- 1. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
